N-Methylation: Critical Determinant of QC/isoQC Inhibition Competence
The 4‑methyl substituent on the triazole ring is essential for QC/isoQC inhibitory activity. All structurally disclosed potent inhibitors—including compound 27 (IC₅₀ = 0.08 μM for QC) [1] and the benzonitrile series from US20240101544 (QPCT IC₅₀ = 100 nM; QPCTL IC₅₀ = 100 nM) [2]—employ the N‑methylated scaffold. The non‑methylated analog, 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine, has no reported QC or isoQC inhibitory activity in peer-reviewed literature and is supplied by Sigma‑Aldrich only as a discovery‑collection item without any biological annotation . This contrast represents a binary functional switch driven by the N‑methyl group.
| Evidence Dimension | Functional competence for QC/isoQC inhibition |
|---|---|
| Target Compound Data | N‑methylated scaffold: demonstrated IC₅₀ = 0.08 μM (Compound 27, QC) and IC₅₀ = 100 nM (benzonitrile series, QPCT/QPCTL) |
| Comparator Or Baseline | 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine (non‑methylated): no QC/isoQC inhibitory data reported; no associated biological annotation |
| Quantified Difference | Presence vs. absence of N‑methyl group converts the scaffold from a biologically inert building block to a validated QC/isoQC inhibitor core |
| Conditions | Structural comparison; functional data derived from independent assay systems (fluorogenic QC assay and biochemical QPCT/QPCTL fluorescent-based assay) |
Why This Matters
For procurement decisions, selecting the non‑methylated analog forfeits the entire QC/isoQC pharmacological profile that defines the utility of this chemical class, making the N‑methylated compound the only viable choice for glutaminyl cyclase-targeted research.
- [1] PeptideDB. Glutaminyl cyclases-IN-2 (Compound 27): IC₅₀ = 0.08 μM for glutaminyl cyclase. Based on Zhou Q et al., Eur J Med Chem. 2025;281:117019. URL: https://www.peptidedb.com/database/Glutaminyl-cyclases-IN-2.html. View Source
- [2] BindingDB BDBM661117. QPCT IC₅₀ = 100 nM; QPCTL IC₅₀ = 100 nM. US20240101544, Example 2. URL: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=661117. View Source
